N,N'-bis[(dimethylamino)methylene]thiourea
Overview
Description
N,N’-Bis[(dimethylamino)methylene]thiourea is a biochemical used for proteomics research . Its molecular formula is C7H14N4S and its molecular weight is 186.28 . It contains a total of 25 bonds, including 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .
Synthesis Analysis
While specific synthesis methods for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as Bis(dimethylamino)methane are synthesized by the reaction of dimethylamine and formaldehyde .Molecular Structure Analysis
The molecule contains a total of 26 atoms, including 14 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 1 Sulfur atom . It also contains 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives .Physical And Chemical Properties Analysis
The molecular weight of N,N’-Bis[(dimethylamino)methylene]thiourea is 186.28 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Heterobicyclic Compounds N,N'-bis[(dimethylamino)methylene]thiourea has been used as a starting material in the efficient regioselective synthesis of heterobicyclic compounds. This synthesis involves a key step where it reacts as thiazadiene, leading to diazadiene heterocycles, which further give rise to compounds such as thiazolopyrimidine and imidazo-1,3-thiazine through a double annulation reaction (Landreau et al., 2003).
Reactions with Sodium Enolate of Dimedone Research has shown that the reaction of compounds like N-(tosylmethyl)thiourea or N-(azidomethyl)thiourea, which are related to N,N'-bis[(dimethylamino)methylene]thiourea, with sodium enolate of dimedone leads to unexpected products. The end product of this reaction is bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)methane instead of the anticipated 8a-hydroxy-7,7-dimethyl-2-thioxoperhydroquinazolin-5-one (Shutalev & Kishko, 2000).
Synthesis of Thiophene Compounds in COX-2 Docking Studies In the field of medicinal chemistry, N,N'-bis[(dimethylamino)methylene]thiourea has been utilized in the synthesis of new thiophene compounds. These compounds were synthesized from reactions involving cross-conjugated enaminothiones and α-bromoketones/ethyl bromoacetate. This synthesis also includes the formation of heterocycles like 1,3-thiazine and functionalized thiopyran. The binding conformations of these compounds were studied in the active site of the Cyclooxygenase-2 (COX-2) enzyme (Singh et al., 2011).
Intramolecular Hydrogen Bonds in Aryl-substituted Thiourea Compounds Research has also focused on aryl-substituted thiourea compounds like N,N'-bis[2-(dimethylamino)phenyl]thiourea. These compounds exhibit intramolecular hydrogen bonds, as evidenced by N—H resonance from 1H NMR spectroscopy. The basicity of NR2 substituents in these compounds accounts for the red shift of the N—H stretch, as observed from IR spectroscopy (Lee, 2023).
Synthesis of Bifunctional Catalysts for Asymmetric Michael Reaction A new class of bifunctional catalysts incorporating a thiourea moiety and an amino group on a chiral scaffold has been synthesized. Among these, a thiourea derivative with 3,5-bis(trifluoromethyl)benzene and dimethylamino groups was found to be highly efficient for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins (Okino et al., 2005).
Future Directions
While specific future directions for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have shown recent progress in their utility as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives . This suggests potential future directions in the exploration of similar compounds for the synthesis of various heterocycles.
properties
IUPAC Name |
(1E,3E)-1,3-bis(dimethylaminomethylidene)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3/b8-5+,9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJKOXKEGOLKDB-XVYDYJIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)N=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=N/C(=S)/N=C/N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[(dimethylamino)methylene]thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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